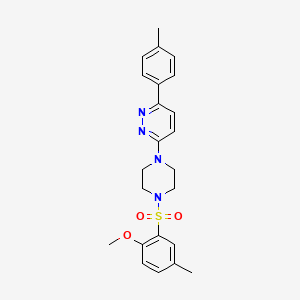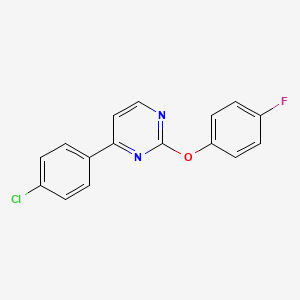![molecular formula C22H18FN3O3S2 B2487126 N-(4-ethoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260997-49-6](/img/structure/B2487126.png)
N-(4-ethoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related thieno[3,2-d]pyrimidin derivatives involves multistep synthetic procedures that typically start with the construction of the pyrimidin core, followed by subsequent functionalization to introduce various substituents. These processes might include condensation reactions, sulfanylation, and acetylation steps to achieve the desired compound structure (Gangjee et al., 2008).
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin derivatives, including the target compound, typically exhibits significant conformational features due to intramolecular interactions, such as hydrogen bonding. These intramolecular interactions can stabilize certain conformations, influencing the compound's reactivity and interaction with biological targets (Subasri et al., 2016).
Chemical Reactions and Properties
Thieno[3,2-d]pyrimidin derivatives are known for their ability to undergo various chemical reactions, including nucleophilic substitutions and addition reactions, due to the presence of reactive functional groups. These reactions can be utilized for further modifications and derivatization of the core structure to enhance biological activity or modify pharmacokinetic properties (Prachayasittikul et al., 1991).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their formulation and delivery. The crystal structure analysis often reveals the molecular packing and intermolecular interactions, which can affect the compound's stability and solubility (Subasri et al., 2016).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards other chemical entities, and stability under various conditions, are determined by the compound's functional groups and molecular structure. These properties are essential for predicting the compound's behavior in biological systems and its interaction with biomolecules (Farouk et al., 2021).
科学的研究の応用
Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase
A study by Gangjee et al. (2008) detailed the synthesis of analogues as potential dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. These compounds, including the key intermediate 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, demonstrated potent inhibitory activities, highlighting the scaffold's efficacy in dual human TS-DHFR inhibitory activity.
Quantum Chemical Insight and Antiviral Potency
Mary et al. (2020) synthesized and characterized a novel antiviral active molecule, closely related to the compound , focusing on its spectroscopic properties and antiviral potency against SARS-CoV-2. Their work Mary et al. (2020) revealed insights into the molecular structure and the interactions facilitating its potential as an antiviral agent.
Crystal Structure Analysis
Research conducted by Subasri et al. (2016) and Subasri et al. (2017) provided crystal structure analyses of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides Subasri et al. (2016), Subasri et al. (2017). These studies highlight the folded conformation about the methylene C atom of the thioacetamide bridge, contributing to the understanding of the compound's structural features relevant to its biological activity.
Radiosynthesis for Imaging Applications
Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, using a compound structurally similar to the one Dollé et al. (2008). This research illustrates the application of such compounds in the development of diagnostic tools for neurological conditions.
Antitumor Activity
Hafez and El-Gazzar (2017) synthesized new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, evaluating their antitumor activity Hafez and El-Gazzar (2017). The study demonstrated that the majority of the synthesized compounds showed potent anticancer activity, comparable to that of doxorubicin, on various human cancer cell lines.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S2/c1-2-29-15-9-7-14(8-10-15)24-19(27)13-31-22-25-17-11-12-30-20(17)21(28)26(22)18-6-4-3-5-16(18)23/h3-12H,2,13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZJWCSCSRZKCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[2-(5-Propan-2-yltetrazol-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2487043.png)
![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-(4-ethoxyphenyl)-2-furamide](/img/structure/B2487044.png)
![3-Chloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2487045.png)


![N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2487052.png)





![2,4-Dimethyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2487062.png)

